REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]([NH2:10])[CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:13]>>[ClH:13].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([NH2:10])[CH3:9])=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C)N)C=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
1,2-Dimethoxyethane was added
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Ether was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(C)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]([NH2:10])[CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:13]>>[ClH:13].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([NH2:10])[CH3:9])=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C)N)C=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
1,2-Dimethoxyethane was added
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Ether was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(C)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]([NH2:10])[CH3:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:13]>>[ClH:13].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([NH2:10])[CH3:9])=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C)N)C=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
1,2-Dimethoxyethane was added
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Ether was added to the residue
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C(C)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |